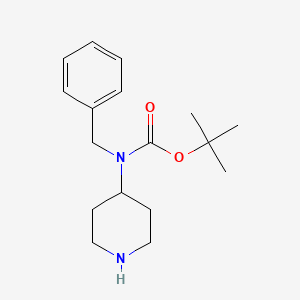

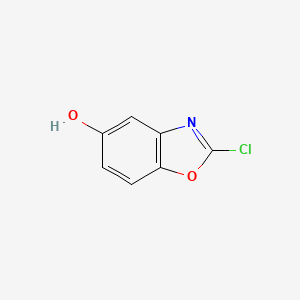

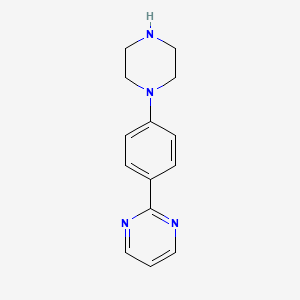

2-(4-(Piperazin-1-yl)phenyl)pyrimidine

Übersicht

Beschreibung

“2-(4-(Piperazin-1-yl)phenyl)pyrimidine” is a chemical compound with the molecular formula C14H18Cl2N4 . It has a molecular weight of 313.23 . This compound is in solid form and is stored at room temperature in an inert atmosphere .

Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The 2-(piperazin-1-yl)pyrimidine fragments of compound BS-10 was preserved, and O-phenyl group of compound S-1 was linked to C-5 of pyrimidine ring with amide chain .Molecular Structure Analysis

The InChI code of “2-(4-(Piperazin-1-yl)phenyl)pyrimidine” is 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis

The compound has been used in the synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . The bioactivities of these synthesized compounds were evaluated by the Ellman’s method .Physical And Chemical Properties Analysis

The compound is a solid and is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Research conducted by Yurttaş et al. (2016) focused on synthesizing derivatives of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine and evaluating their antimicrobial activity. They found that some of these compounds demonstrated high antimicrobial activity against multiple microorganism strains (Yurttaş et al., 2016).

Antiviral Activity

- Nagalakshmamma et al. (2020) synthesized urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which showed antiviral activity against tobacco mosaic virus (TMV). This study also included molecular docking simulations, revealing how these compounds inhibit TMV replication (Nagalakshmamma et al., 2020).

Synthesis of Derivatives

- Yi Xue-jin (2014) explored the synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine derivatives, focusing on the process and structural confirmation of the products (Yi Xue-jin, 2014).

Metabolic and Pharmacokinetic Studies

- Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor containing the 2-(4-(Piperazin-1-yl)phenyl)pyrimidine structure. This study is vital for understanding the drug's behavior in biological systems (Sharma et al., 2012).

Anticancer and Antitumor Activity

- Various studies have investigated the anticancer and antitumor potential of compounds containing 2-(4-(Piperazin-1-yl)phenyl)pyrimidine. These include research on diaryl urea derivatives (Zhao et al., 2013) and pyrimidine-piperazine-chromene and -quinoline conjugates (Parveen et al., 2017). These studies highlight the compound's potential in oncology (Zhao et al., 2013), (Parveen et al., 2017).

Enzyme Inhibition

- Kaya et al. (2017) synthesized derivatives of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine as monoamine oxidase inhibitors, demonstrating the compound's potential in neurological and psychiatric disorders (Kaya et al., 2017).

Binding Affinity and Molecular Docking

- Studies like those by Squarcialupi et al. (2017) and Chern et al. (2004) have explored the binding affinity of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine derivatives to various receptors and enzymes, employing molecular docking studies to understand the interactions at a molecular level (Squarcialupi et al., 2017), (Chern et al., 2004).

Wirkmechanismus

The compound has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), with IC 50 of 0.90 μM . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Safety and Hazards

Zukünftige Richtungen

The compound has shown promise in the treatment of Alzheimer’s disease (AD) as a selective AChE inhibitor . Future research could focus on further optimizing the structure of this compound to enhance its inhibitory activity against AChE and reduce its inhibitory activity against butyrylcholinesterase (BuChE) .

Eigenschaften

IUPAC Name |

2-(4-piperazin-1-ylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBNTKYMFUYSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Piperazin-1-yl)phenyl)pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)